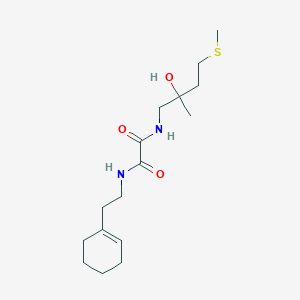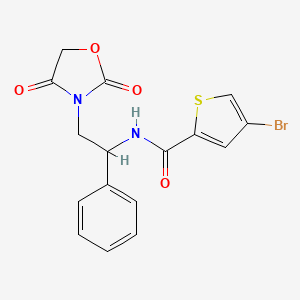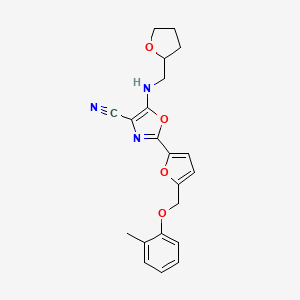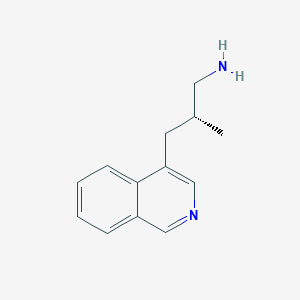![molecular formula C14H14BrN3S B2725697 [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine CAS No. 380455-59-4](/img/structure/B2725697.png)
[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine” is a derivative of 4-(4-Bromophenyl)-thiazol-2-amine . This compound is part of a novel series synthesized to improve the effectiveness and selectivity of chemotherapeutic agents against cancer and to overcome the challenges of microbial resistance .
Synthesis Analysis
The synthesis of these derivatives involves confirming their molecular structures through physicochemical and spectral characteristics . The synthesized compounds were further evaluated for their in vitro antimicrobial activity and anticancer activity .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antimicrobial activity using a turbidimetric method . The antimicrobial activity results revealed that certain compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .Scientific Research Applications
Quantum Chemical Analysis and Tautomerism
Quantum chemical analysis has revealed the existence of dynamic tautomerism in related thiazol-2-amine compounds, indicating a versatile chemical functional unit with potential implications in therapeutic applications. These analyses show competitive isomeric structures with divalent N(I) character, highlighting the competition between different groups to accommodate the tautomeric hydrogen. This characteristic could influence the electron-donating properties of compounds containing [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine or similar structures (Bhatia, Malkhede, & Bharatam, 2013).
Noncovalent Interactions in Derivatives
Research on adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to the compound of interest, has been conducted to assess the nature of noncovalent interactions through crystallographic analysis and the quantum theory of atoms-in-molecules (QTAIM). These studies offer insights into how different non-covalent interactions, such as hydrogen bonding and halogen substitutions, contribute to the stabilization of crystal structures, which is crucial for understanding the molecular behavior of this compound derivatives (El-Emam et al., 2020).
Synthesis and Biological Activities
The synthesis of thiazoles and their fused derivatives, including studies on antimicrobial activities, provides a foundation for exploring the potential biological applications of this compound. These studies involve the reactivity of thiazol compounds towards various reagents, leading to the creation of products with in vitro antimicrobial activity against different bacterial and fungal isolates. Such research underscores the importance of thiazol derivatives in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Future Directions
Mechanism of Action
Target of Action
The compound has been evaluated for its in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It’s known that the compound exhibits promising antimicrobial and anticancer activities .
Biochemical Pathways
It’s known that the compound has significant impact on microbial resistance and cancer cell proliferation .
Pharmacokinetics
The molecular docking study demonstrated that the compound displayed good docking score within binding pocket of the selected pdb id (1jij, 4wmz and 3ert) and showed promising adme properties .
Result of Action
The molecular and cellular effects of [4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine’s action include promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). In addition, it has shown anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Action Environment
It’s known that the compound has been synthesized and evaluated in vitro for its antimicrobial and anticancer activities .
properties
IUPAC Name |
(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-pyrrolidin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3S/c15-12-5-3-11(4-6-12)13-9-19-14(17-13)16-10-18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVPSPHKHXYDP-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=N/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2725616.png)

![6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2725618.png)
![5-methyl-2-{[3-(3-methylphenoxy)propyl]thio}-1H-benzimidazole](/img/structure/B2725620.png)
![2-(((3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2725621.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)

![3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2725637.png)